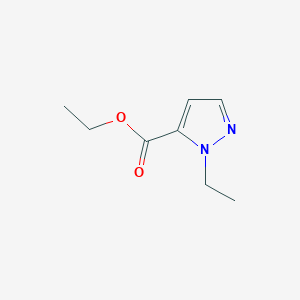
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Descripción general
Descripción
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine , commonly referred to as dimethylpyrazole , is a heterocyclic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms. It also features two double bonds. The imidazole core is amphoteric, displaying both acidic and basic properties. Due to its versatile chemical and biological properties, imidazole has become a crucial building block in drug development. It serves as the fundamental structure for various natural products, including histidine, purine, histamine, and DNA-based molecules .
Synthesis Analysis
Several synthetic routes exist for imidazole derivatives. One example involves the coupling of hydrazine with pyrazoles to yield hydrazine-coupled pyrazoles. Researchers have explored various methods to synthesize imidazole-containing compounds, which play a significant role in drug discovery .
Molecular Structure Analysis
The molecular structure of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine consists of a pyrazole ring with two methyl groups (1,3-dimethyl substitution) and an amino group attached to the ethyl side chain. The nitrogen atoms in the pyrazole ring contribute to its unique properties and reactivity .
Chemical Reactions Analysis
Imidazole derivatives participate in diverse chemical reactions. These include cyclization reactions, nucleophilic substitutions, and condensations. Functionalization at different positions of the imidazole ring leads to the synthesis of various bioactive compounds. For instance, researchers have reported imidazole-containing drugs with antibacterial, antiviral, antifungal, and anti-inflammatory activities .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Catalysis in Polymerization and Oligomerization
The pyrazolylamine ligands, including derivatives of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, have been utilized in catalyzing oligomerization or polymerization of ethylene. These reactions are influenced by various factors such as co-catalysts and solvents, producing different products like high molecular weight polyethylene (Obuah et al., 2014).
Synthesis of Flexible Ligands
Pyrazole derivatives, including 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, have been synthesized in a superbasic medium. These compounds are crucial in the formation of flexible ligands, which have potential applications in various chemical reactions (Potapov et al., 2007).
Modification of Hydrogels for Medical Applications
The compound has been used in modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions. This modification enhances the hydrogel's thermal stability and introduces potential antibacterial and antifungal properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Generation of Asymmetric Imines and Metal Polynuclear Complexes
4-Phenyl-1H-pyrazoles substituted with this compound have been used to facilitate the synthesis of asymmetric imine ligands and mixed metal polynuclear complexes. This synthesis involves complex chemical reactions and has implications in the field of coordination chemistry (Olguín & Brooker, 2011).
Development of Chelating Agents
The compound has been involved in the synthesis of new chelating agents, which are crucial in the formation of complexes with various metals. These chelating agents have potential applications in analytical chemistry and material science (Driessen, 2010).
Antibacterial and Insecticidal Applications
Derivatives of this compound have been synthesized and evaluated for their insecticidal and antibacterial potential. This application is significant in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).
Antibacterial Activity in Medical Applications
Some derivatives of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine have shown promising antibacterial activity against various bacterial species. This application is particularly relevant in the development of new antibacterial agents (Al-Smaisim, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes in cellular processes, which could be responsible for its potential therapeutic effects .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSWPBSWYFHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
CAS RN |
1007461-03-1 | |
| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




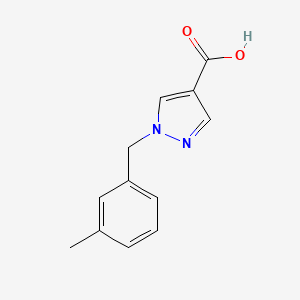
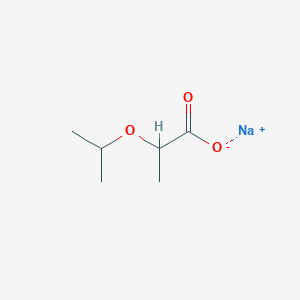
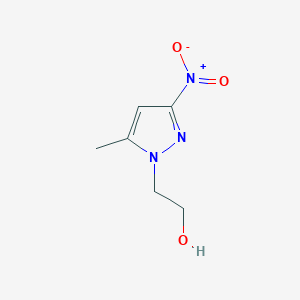
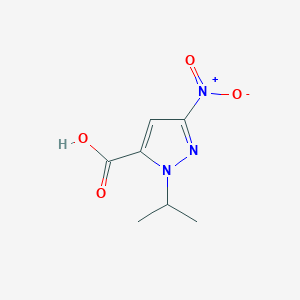
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)



![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
